(E)-Hexadec-11-en-1-ol

Chemical ecology Integrated pest management Semiochemical stereochemistry

(E)-Hexadec-11-en-1-ol (syn. E11-16:OH, trans-11-hexadecen-1-ol) is a C₁₆ monounsaturated fatty alcohol with an E-configured double bond at the 11-position and a terminal hydroxyl group.

Molecular Formula C16H32O
Molecular Weight 240.42 g/mol
CAS No. 61301-56-2
Cat. No. B013390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Hexadec-11-en-1-ol
CAS61301-56-2
Synonyms(E)-hexadec-11-en-1-ol; 11E-16OH; 
Molecular FormulaC16H32O
Molecular Weight240.42 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCCCO
InChIInChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,17H,2-4,7-16H2,1H3/b6-5+
InChIKeyRHVMNRHQWXIJIS-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Hexadec-11-en-1-ol (CAS 61301-56-2): Stereochemically Defined Long-Chain Alkenol for Pheromone Research and Semiochemical Procurement


(E)-Hexadec-11-en-1-ol (syn. E11-16:OH, trans-11-hexadecen-1-ol) is a C₁₆ monounsaturated fatty alcohol with an E-configured double bond at the 11-position and a terminal hydroxyl group [1]. It belongs to the class of long-chain alkenols that serve as lepidopteran sex pheromone components. Naturally identified in the pheromone gland extracts of several crambid and pyralid moth species, it is also found in the volatile oil of Daphne genkwa . Commercial sources offer this compound at verified purities up to 99.19% for research and field applications .

Stereochemical control workflow: defined E-configuration at Δ11 for lepidopteran pheromone research.
Dual research context: pheromone semiochemical and antimicrobial screening compound.
QC-ready identity: validated Kovats retention indices for isomeric purity verification.

Why (E)-Hexadec-11-en-1-ol Cannot Be Replaced by Its Z-Isomer, Acetate, Aldehyde, or Saturated Analog in Pest Monitoring Programs


Geometric isomerism at Δ11 dictates biological activity in lepidopteran chemical communication: the E-isomer (E11-16:OH) and Z-isomer (Z11-16:OH) exhibit opposing behavioral effects, with Z11-16:OH acting as a potent inhibitor of male attraction in multiple species [1]. The E-configuration versus the saturated hexadecan-1-ol backbone determines receptor binding affinity and antennal depolarization thresholds [2]. Furthermore, the alcohol functional group confers distinct volatility, release-rate kinetics from dispensers, and blend-ratio sensitivity compared to the corresponding acetate (E11-16:Ac) or aldehyde (E11-16:Ald) analogs, making generic interchange impossible without quantitative reformulation and revalidation [3].

Isomer
Z-isomer contamination may shift field-trapping response from attraction to inhibition; stereochemistry-dependent receptor activation cannot transfer.
Analog
Acetate and aldehyde analogs differ in volatility and dispenser release-rate kinetics; blend-ratio sensitivity may not transfer without reformulation.
Backbone
Saturated hexadecan-1-ol lacks Δ11 unsaturation; receptor binding affinity and antimicrobial screening profile may not reproduce.

Quantitative Differentiation Evidence for (E)-Hexadec-11-en-1-ol: Comparator Data for Scientific Selection and Procurement


E11-16:OH vs. Z11-16:OH: Stereochemical Specificity in Field Trapping of Neoleucinodes elegantalis

In field trapping trials for the small tomato borer (Neoleucinodes elegantalis), E11-16:OH at a 100 µg loading was the most effective single component among four tested synthetic pheromone candidates (E11-16:OH, Z11-16:OH, E11-16:Ald, E11-16:OAc) [1]. Crucially, addition of the Z-isomer (Z11-16:OH) to the E-isomer significantly reduced male trap captures, demonstrating stereochemistry-dependent attraction versus inhibition [1]. In parallel electroantennogram (EAG) recordings, E11-16:OH elicited dose-dependent antennal depolarization across a logarithmic concentration series, whereas the other three components generated detectable responses only at the highest concentrations tested [1].

E11-16:OH vs. Z11-16:OH field trap
Head-to-head
E11-16:OH 100 µg: effective field attractant. Z11-16:OH co-application: inhibited male capture.
Supports stereochemical-control context
Field trapping, N. elegantalis; EAG dose-response confirmed.
Chemical ecology Integrated pest management Semiochemical stereochemistry

Optimal Blend Ratio: 1% E11-16:OH Maximizes Trap Catch of Leucinodes orbonalis Compared to 0.1% or 10%

In field trials conducted in India for the brinjal fruit and shoot borer (Leucinodes orbonalis), blends of E11-16:Ac with E11-16:OH were systematically tested at varying ratios [1]. At a 1000 µg total loading on white rubber septa, the addition of 1% E11-16:OH to E11-16:Ac was significantly more attractive to male moths than either 0.1% or 10% E11-16:OH [1]. The natural pheromone gland contained only 0.8–2.8% E11-16:OH relative to E11-16:Ac (average 33 ng/female of the acetate) [1]. Trap catch was positively correlated with pheromone release rate, with the highest 3000 µg dose catching more males than lower doses [1].

Optimal blend ratio L. orbonalis
Head-to-head
1% E11-16:OH + E11-16:Ac maximized trap catch; 0.1% and 10% produced lower catch.
Blend-ratio endpoint context
Field trials, India; 1000 µg rubber septum; natural gland ~0.8–2.8% OH.
Pheromone blend optimization Brinjal pest management Dispenser release rate

Chromatographic Resolution of E/Z Isomers: Kovats Retention Index Differentiation on DB-5 and DB-Wax Columns

The Kovats retention indices of E11-16:OH and Z11-16:OH have been determined under standardized GC conditions on multiple stationary phases, enabling unambiguous isomer identification [1]. On a DB-5 column (non-polar), E11-16:OH elutes at KI 1877, while Z11-16:OH elutes at KI 1874 (ΔKI = 3) [1]. On a DB-Wax column (polar), E11-16:OH has KI 2432 versus Z11-16:OH at KI 2427 (ΔKI = 5) [1]. On an SP-2340 column (highly polar cyanopropyl), the difference is larger: E11-16:OH at KI 1744 versus Z11-16:OH at KI 1768 (ΔKI = 24) [2]. These reproducible differences provide a validated analytical framework for verifying isomeric purity of purchased material.

Kovats RI isomer resolution
Cross-study
E11-16:OH DB-5 KI 1877, DB-Wax KI 2432, SP-2340 KI 1744. ΔKI from Z-isomer: 3–24.
Supports isomeric purity verification
GC-FID; SP-2340 provides largest separation window.
Gas chromatography Kovats retention index Isomer identification

Dual Bioactivity: Pheromone Function Plus Antibacterial Activity Against Drug-Resistant Pathogens

(E)-Hexadec-11-en-1-ol has been reported to exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp., Moraxella catarrhalis, and Streptococcus pneumoniae in standardized susceptibility screening [1]. This activity, combined with its established role as a lepidopteran pheromone component in multiple species (Chilo partellus, Sceliodes cordalis, Leucinodes orbonalis, Neoleucinodes elegantalis), represents a dual-function profile not shared by the saturated analog hexadecan-1-ol, which lacks the Δ11 unsaturation required for both pheromone receptor activation and antimicrobial membrane interactions .

Antibacterial screening profile
Class-level inference
Reported activity against MRSA, VRE, M. catarrhalis, S. pneumoniae. MIC values not publicly available.
Supports antimicrobial screening context
Data to verify; dual pheromone–antibacterial profile context-dependent.
Antibacterial screening Natural product Drug-resistant pathogens

Sceliodes cordalis Pheromone: 1:1 E11-16:Ac + E11-16:OH Blend as Potent Field Attractant at 50 ng Dose

Analysis of pheromone gland extracts from female Sceliodes cordalis (eggplant caterpillar, Crambidae) identified (E)-11-hexadecen-1-yl acetate (E11-16:Ac) and (E)-11-hexadecen-1-ol (E11-16:OH) as the major components [1]. A synthetic 1:1 blend of these two compounds at a 50 ng dose elicited sexual arousal in males within 5–10 seconds of exposure, followed by sustained upwind flight and source location in wind tunnel bioassays [1]. Field tests confirmed this 1:1 mixture as a potent male attractant, with deletion of either component significantly attenuating behavioral responses [1].

S. cordalis 1:1 blend response
Supporting evidence
1:1 E11-16:Ac + E11-16:OH at 50 ng: complete upwind flight; single components attenuated response.
Blend-necessity endpoint context
Wind tunnel bioassay; field trapping confirmed two-component requirement.
Pheromone identification Sceliodes cordalis Wind tunnel bioassay

Validated Application Scenarios for (E)-Hexadec-11-en-1-ol Based on Quantitative Comparator Evidence


Neoleucinodes elegantalis (Small Tomato Borer) Monitoring and Mating Disruption in Solanaceous Crops

Field trapping programs targeting N. elegantalis require E11-16:OH of confirmed isomeric purity at a 100 µg dispenser loading. Addition of Z11-16:OH, even in small amounts, inhibits male capture, making stereochemical integrity the primary procurement specification. EAG screening of incoming lots against a concentration-response curve can verify bioactivity before field deployment [1].

Leucinodes orbonalis (Brinjal Fruit and Shoot Borer) Optimized Pheromone Lure Formulation

Commercial lure manufacturers serving South and Southeast Asian eggplant producers must formulate a 100:1 blend of E11-16:Ac and E11-16:OH at 1000–3000 µg total loading on polyethylene vial dispensers to achieve maximum trap catch. Procurement of E11-16:OH at precise 1% (w/w) relative to the acetate, with batch-to-batch consistency in release-rate kinetics, is essential for reproducible field performance [2].

Gas Chromatographic Identity Confirmation and Isomeric Purity Verification in Quality Control Laboratories

QC laboratories receiving (E)-hexadec-11-en-1-ol shipments can confirm stereochemical identity by comparing observed Kovats retention indices against literature values: KI 1877 (DB-5) and KI 2432 (DB-Wax) for the E-isomer, with ΔKI ≥ 3 from the Z-isomer on non-polar columns. SP-2340 columns provide the largest separation window (ΔKI = 24, Z elutes after E), enabling quantification of isomeric purity down to low percentage levels [3].

Exploratory Antibacterial Research Targeting Drug-Resistant Gram-Positive and Gram-Negative Pathogens

Research groups investigating natural product-derived antimicrobials may select (E)-hexadec-11-en-1-ol based on its reported activity against MRSA, vancomycin-resistant Enterococcus, M. catarrhalis, and S. pneumoniae. Its dual pheromone–antibacterial profile distinguishes it from saturated fatty alcohols and provides a structurally defined scaffold for semi-synthetic derivatization and structure-activity relationship studies [4].

Application
Selection Property
Validation Focus
N. elegantalis monitoring research
Stereochemical integrity
EAG dose-response and isomer-free field trap confirmation
L. orbonalis optimized lure formulation
Precise blend-ratio specification
Release-rate kinetics and batch-to-batch 1% OH consistency
GC isomeric purity QC verification
Kovats retention index match
Confirmed ΔKI from Z-isomer on DB-5, DB-Wax, or SP-2340
Exploratory antimicrobial screening
Dual-function scaffold
Antimicrobial screening context; structure-activity relationship review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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